

# Preliminary Studies on FN-1501 in Hematological Malignancies: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | FN-1501 |           |
| Cat. No.:            | B607522 | Get Quote |

**FN-1501** is an investigational small molecule multi-kinase inhibitor demonstrating significant potential in the treatment of hematological malignancies.[1][2] This technical guide provides an in-depth summary of the preliminary preclinical and clinical data, focusing on the compound's mechanism of action, efficacy, safety profile, and the methodologies employed in its initial evaluation.

#### **Core Mechanism of Action**

**FN-1501** exerts its antineoplastic activity by potently inhibiting FMS-related tyrosine kinase 3 (FLT3) and multiple cyclin-dependent kinases (CDKs), specifically CDK2, CDK4, and CDK6.[1] [3][4]

- FLT3 Inhibition: The FLT3 receptor tyrosine kinase is a critical regulator of cell growth, differentiation, and survival in hematopoietic cells.[5][6] Mutations, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation, a key driver in approximately 30% of adult Acute Myeloid Leukemia (AML) cases.[7][8] **FN-1501** directly inhibits the phosphorylation of FLT3 and its downstream signaling mediator, STAT5, thereby arresting the cell cycle and inducing apoptosis in leukemia cells.[9][10]
- CDK Inhibition: CDKs are serine/threonine kinases that, when complexed with cyclins, govern the progression of the cell cycle.[1] Dysregulation and overexpression of CDKs are







common hallmarks of cancer, leading to unchecked cellular proliferation.[8] By inhibiting CDK2, CDK4, and CDK6, **FN-1501** can induce cell cycle arrest, primarily at the G1 phase, preventing cancer cells from dividing.[8]

The dual inhibition of both FLT3 and key cell cycle CDKs represents a synergistic approach to targeting the fundamental machinery of cancer cell proliferation and survival in hematological malignancies.[8]





Click to download full resolution via product page

Caption: Mechanism of Action of FN-1501.



# Preclinical Data In Vitro Activity

**FN-1501** has demonstrated potent inhibitory activity against its target kinases and robust antiproliferative effects across various cancer cell lines, including those relevant to hematological malignancies.

Table 1: Kinase Inhibitory Activity of FN-1501

| Target Kinase  | IC50 (nM)   |
|----------------|-------------|
| FLT3           | 0.28 ± 0.01 |
| CDK2/cyclin A  | 2.47 ± 0.21 |
| CDK4/cyclin D1 | 0.85 ± 0.28 |
| CDK6/cyclin D1 | 1.96 ± 0.08 |

Data sourced from MedChemExpress and GlpBio.[3][11]

Table 2: Anti-proliferative Activity of FN-1501 in Cancer Cell Lines

| Cell Line | Cancer Type                     | GI50 (nM)   |
|-----------|---------------------------------|-------------|
| RS4;11    | Acute Lymphoblastic<br>Leukemia | 0.05 ± 0.01 |
| HCT-116   | Colon Carcinoma                 | 0.09 ± 0.04 |
| NCI-H82   | Small Cell Lung Cancer          | 0.11 ± 0.02 |
| MGC803    | Gastric Cancer                  | 0.37 ± 0.04 |
| MCF-7     | Breast Cancer                   | 2.84 ± 0.25 |

GI50: 50% growth inhibition concentration. Data sourced from MedChemExpress and GlpBio. [3][11]



#### In Vivo Xenograft Studies

In a mouse xenograft model using MV4-11 cells (human AML), **FN-1501** showed significant, dose-dependent anti-tumor activity.

Table 3: In Vivo Efficacy in MV4-11 Xenograft Model

| Treatment Group (i.v.) | Dosage                  | Outcome                                                     |
|------------------------|-------------------------|-------------------------------------------------------------|
| FN-1501                | 15, 30, or 40 mg/kg/day | Dose-dependent and significant suppression of tumor growth. |
| Control                | Vehicle                 | -                                                           |

Data sourced from MedChemExpress and GlpBio.[3][11]

The compound also exhibited a manageable safety profile in preclinical models, with a lethal dose (LD50) of 185.67 mg/kg in ICR mice and minimal cytotoxicity against normal lymphocyte cells.[3][11]

#### **Experimental Protocols**

- Kinase Inhibition Assays (IC50 Determination): The inhibitory activity of FN-1501 against target kinases was likely determined using in vitro radiometric or fluorescence-based kinase assays. These assays typically involve incubating the purified kinase, a specific substrate (e.g., a peptide), and ATP (often radiolabeled <sup>32</sup>P-ATP or <sup>33</sup>P-ATP) with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the concentration of FN-1501 required to inhibit 50% of the kinase activity (IC50).
- Cell Proliferation Assays (GI50 Determination): The anti-proliferative effects were assessed
  by treating cancer cell lines with a range of FN-1501 concentrations for a set period (e.g., 72
  hours). Cell viability was then measured using colorimetric assays such as MTT (3-(4,5dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB). The GI50
  value is the drug concentration that causes a 50% reduction in cell growth compared to
  untreated controls.



Xenograft Mouse Models: Human cancer cells (e.g., MV4-11) were subcutaneously inoculated into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into treatment and control groups. FN-1501 was administered intravenously (i.v.) at specified doses and schedules. Tumor volume was measured regularly throughout the study to assess anti-tumor efficacy. The percent tumor regression (PTR) was calculated as:
 PTR = 100% × (initial tumor volume - final tumor volume) / initial tumor volume.[11]





Click to download full resolution via product page

**Caption:** General workflow for preclinical evaluation.

#### **Phase I Clinical Studies**

**FN-1501** has been evaluated in a multicenter, open-label, Phase I/II dose-escalation study (NCT03690154) in patients with advanced solid tumors and relapsed or refractory (R/R) AML. [5][6][7]

#### **Study Design and Objectives**

- Primary Objectives: To determine the maximum tolerated dose (MTD), recommended Phase
   2 dose (RP2D), and assess the overall safety and tolerability of FN-1501.[5][6]
- Secondary Objectives: To evaluate the pharmacokinetic (PK) profile and preliminary antitumor activity.[5][6]
- Methodology: The trial employed a standard 3+3 dose-escalation design.[5][6] Patients
  received FN-1501 intravenously three times a week for two weeks, followed by one week of
  rest, constituting a 21-day cycle.[5][6]

Table 4: Phase I Trial Demographics and Design (NCT03690154)

| Parameter                       | Details                                                                                                     |
|---------------------------------|-------------------------------------------------------------------------------------------------------------|
| Patient Population              | 48 total patients (47 solid tumors, 1 AML) as of Dec 2021/Apr 2023 DCO.[5][6][12]                           |
| Dose Escalation Range           | 2.5 mg to 226 mg.[5][6]                                                                                     |
| Median Prior Treatments         | 5 (range 1-12).[6][7]                                                                                       |
| Maximum Tolerated Dose (MTD)    | Determined to be 170 mg.[6][12]                                                                             |
| Dose-Limiting Toxicities (DLTs) | Observed at 226 mg dose: Grade 3 thrombocytopenia (n=1) and Grade 3 infusion-related reaction (n=1).[6][12] |

DCO: Data Cut-Off.





Click to download full resolution via product page

Caption: Phase I clinical trial design (3+3 Escalation).

## **Clinical Safety and Tolerability**



**FN-1501** demonstrated a manageable safety profile. As of the November 2020 data cut-off, treatment-related adverse events (TRAEs) were reported in 58% of patients, mostly Grade 1 or 2.[7]

Table 5: Common Treatment-Related Adverse Events (TRAEs) (≥10% of Patients)

| Adverse Event             | Grade      | Frequency |
|---------------------------|------------|-----------|
| Fatigue                   | Mostly 1-2 | 20%       |
| Nausea                    | Mostly 1-2 | 15%       |
| Infusion-Related Reaction | Mostly 1-2 | 10%       |

Data from AACR 2021 abstract (N=40 patients).[7]

Grade ≥3 TRAEs were infrequent, observed in 3 patients, and included anemia, fatigue, and increased serum creatinine.[7]

#### **Preliminary Efficacy and Pharmacokinetics**

While the Phase I study was primarily focused on safety, **FN-1501** showed signs of anti-tumor activity in heavily pre-treated patients.

Table 6: Preliminary Anti-Tumor Activity (Solid Tumors)



| Response Category        | Number of Patients (N=25) | Details                                                                                                 |
|--------------------------|---------------------------|---------------------------------------------------------------------------------------------------------|
| Partial Response (PR)    | 1                         | Confirmed PR in a patient with endometrial carcinoma at the 40 mg dose (47% tumor shrinkage).[7]        |
| Stable Disease (SD)      | 10                        | Durable SD observed across<br>multiple cancer types including<br>renal, ovarian, and gastric.[7]<br>[9] |
| Progressive Disease (PD) | 14                        | -                                                                                                       |

Data from AACR 2021 abstract.[7]

Table 7: Pharmacokinetic (PK) Profile of FN-1501

| PK Parameter          | Value                              |
|-----------------------|------------------------------------|
| Half-life (t½)        | ~12-19 hours                       |
| Exposure (Cmax & AUC) | Increased proportionally with dose |

Data from ASCO 2020 and AACR 2021 abstracts.[7][9]

#### **Conclusion and Future Directions**

Preliminary studies of **FN-1501** reveal a promising dual FLT3/CDK inhibitor with a clear mechanism of action. Preclinical data established potent in vitro and in vivo activity against relevant cancer models, particularly those driven by FLT3 mutations. The initial Phase I clinical trial in patients with advanced cancers, including one AML patient, has demonstrated a manageable safety profile and early signals of clinical activity.[5][7] The MTD has been established at 170 mg, paving the way for Phase II studies to further evaluate efficacy.[6][12]

Future research will likely focus on:



- Expanding clinical trials in patient populations with hematological malignancies, especially FLT3-mutated AML.
- Investigating FN-1501 in combination with other standard-of-care agents.
- Exploring pharmacodynamic biomarkers to identify patients most likely to respond to treatment.

The data gathered to date supports the continued development of **FN-1501** as a novel therapeutic agent for hematological and other malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. Fn-1501 | C22H25N9O | CID 72195175 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FN-1501 : Drug Detail Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 5. ascopubs.org [ascopubs.org]
- 6. A Multicenter, Open-Label, Phase I/II Study of FN-1501 in Patients with Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cyclin-Dependent Kinase Inhibitors in Hematological Malignancies—Current Understanding, (Pre-)Clinical Application and Promising Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]



- 12. A Multicenter, Open-Label, Phase I/II Study of FN-1501 in Patients with Advanced Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Studies on FN-1501 in Hematological Malignancies: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607522#preliminary-studies-on-fn-1501-in-hematological-malignancies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com